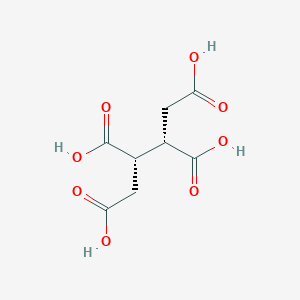

RAC-1,2,3,4-butanetetracarboxylic acid

Description

Significance and Interdisciplinary Research Landscape

The primary significance of 1,2,3,4-butanetetracarboxylic acid lies in its role as a formaldehyde-free cross-linking agent. chemicalbook.comfao.org This has made it a compound of intense interest in the textile industry, particularly for the durable press finishing of cotton and other cellulosic fabrics. chemicalbook.comresearchgate.net Traditional anti-wrinkle treatments often rely on formaldehyde-based reagents, which can release harmful chemicals. nih.gov BTCA provides a safer alternative, reacting with the hydroxyl groups of cellulose (B213188) to form stable ester bonds, thereby improving wrinkle resistance and dimensional stability. researchgate.netnih.gov

The research landscape for BTCA is notably interdisciplinary, extending beyond textile chemistry into materials science and polymer chemistry. It is utilized as a building block for specialized polymers, resins, coatings, and adhesives. sigmaaldrich.com Furthermore, its ability to form hydrogels when cross-linked with polysaccharides has opened up applications in areas such as agricultural water retention and water purification. ossila.com Researchers are also exploring its use in creating functional materials, such as modifying microcrystalline cellulose for the adsorption of heavy metal ions from contaminated water. ossila.com

Stereochemical Considerations and their Influence on Reactivity in Synthesis and Application

1,2,3,4-Butanetetracarboxylic acid exists as two diastereomers: a meso form and a racemic mixture of (R,R) and (S,S) enantiomers. wikipedia.org These stereoisomers arise from the two chiral centers at the C2 and C3 positions of the butane (B89635) chain. The specific stereochemistry of the BTCA molecule can influence the properties of the resulting polymers and cross-linked materials.

| Stereoisomer | CAS Number | Melting Point (°C) | Reference |

|---|---|---|---|

| Unspecified Stereochemistry | 1703-58-8 | 236 | wikipedia.org |

| meso | 4534-68-3 | 246 | wikipedia.org |

| (R,R)-enantiomer | 4799-96-6 | 227-230 | wikipedia.org |

The reactivity of BTCA in cross-linking reactions, particularly with cellulose, is governed by the formation of a cyclic anhydride (B1165640) intermediate. nih.govacs.org Under heating, two adjacent carboxylic acid groups on the BTCA molecule dehydrate to form a five-membered anhydride ring. acs.org This anhydride is the active species that readily reacts with the hydroxyl groups of cellulose to form an ester linkage. nih.gov The spatial arrangement of the carboxylic acid groups in the different stereoisomers can affect the ease of anhydride formation and subsequent reaction, thus influencing the efficiency and nature of the cross-linking. Detailed studies combining spectroscopic analysis and computational modeling have begun to elucidate the specific reaction sites and pathways, confirming that the anhydride intermediate is crucial for the esterification of cellulose hydroxyl groups. nih.govacs.org

Evolution of Research Paradigms and Applications

The research focus on 1,2,3,4-butanetetracarboxylic acid has evolved significantly over time. Initially identified as a potentially useful chemical compound, it has become a cornerstone of research into environmentally friendly textile treatments. google.com Early research established its effectiveness as a durable press agent for cotton fabrics, demonstrating superior performance and laundering durability. researchgate.net

Current and future applications continue to expand. Beyond textiles, BTCA is being investigated for the synthesis of advanced materials such as superabsorbent hydrogels and ion-conductive ionomers for use as solid polymer electrolytes. ossila.com Its dianhydride is also used as a building block for creating complex polymer architectures. ossila.com This evolution from a simple cross-linking agent to a versatile platform chemical highlights the ongoing development and broadening applications of BTCA in advanced chemical research.

Structure

2D Structure

3D Structure

Properties

CAS No. |

4799-96-6 |

|---|---|

Molecular Formula |

C8H10O8 |

Molecular Weight |

234.16 g/mol |

IUPAC Name |

(2S,3S)-butane-1,2,3,4-tetracarboxylic acid |

InChI |

InChI=1S/C8H10O8/c9-5(10)1-3(7(13)14)4(8(15)16)2-6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16)/t3-,4-/m0/s1 |

InChI Key |

GGAUUQHSCNMCAU-IMJSIDKUSA-N |

Isomeric SMILES |

C([C@@H]([C@H](CC(=O)O)C(=O)O)C(=O)O)C(=O)O |

Canonical SMILES |

C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Process Optimization for 1,2,3,4 Butanetetracarboxylic Acid

Oxidative Synthesis Routes and Mechanistic Investigations

Oxidative cleavage of cyclic precursors is a primary strategy for synthesizing BTCA. Various oxidizing agents and catalytic systems have been developed to efficiently break the carbon-carbon double bond in cycloalkene structures to yield the desired tetracarboxylic acid.

Catalytic Nitric Acid Oxidation of Cycloalkene Dicarboxylic Acids

The oxidation of cycloalkene dicarboxylic acids using nitric acid represents a conventional method for producing BTCA. nih.gov A common starting material for this process is Δ-4-tetrahydrophthalic anhydride (B1165640), which is oxidized with nitric acid. google.com To enhance the reaction's efficiency and yield, catalysts are often employed. For instance, the use of a vanadium catalyst, such as ammonium (B1175870) metavanadate, in the nitric acid oxidation of 4,5-dihydroxyhexahydrophthalic acid has been reported to achieve a 90% yield of BTCA. nih.gov An even higher yield of 95% was obtained when 4-keto-5-nitrato-1,2-cyclohexanedicarboxylic acid was the starting compound. nih.gov

Table 1: Nitric Acid Oxidation of Cycloalkene Dicarboxylic Acid Derivatives

| Starting Material | Catalyst | Yield | Reference |

| 4,5-dihydroxyhexahydrophthalic acid | Vanadium catalyst | 90% | nih.gov |

| 4-keto-5-nitrato-1,2-cyclohexanedicarboxylic acid | None specified | 95% | nih.gov |

| Δ-4-tetrahydrophthalic anhydride | None specified | Not specified | google.com |

Hydrogen Peroxide-Mediated Oxidative Cleavage: Catalyst Effects and Yield Optimization

To circumvent the issues associated with nitric acid, hydrogen peroxide (H₂O₂) has been investigated as a more environmentally benign oxidant for the oxidative cleavage of cycloalkenes. This method typically involves the use of a catalyst to activate the hydrogen peroxide. The oxidative cleavage of tetrahydrophthalic anhydride using hydrogen peroxide in the presence of specific catalysts has been shown to produce BTCA in high yields with high purity. nih.gov

Catalysts that have proven effective include tungstic acid, molybdic acid, and various heteropoly acids of tungsten and molybdenum. nih.gov These catalysts facilitate the cleavage of the double bond in the precursor, leading to the formation of BTCA with reported yields in the range of 75-85%. nih.gov The mechanism of H₂O₂ activation by such catalysts is a key area of research, with studies pointing towards the formation of highly reactive peroxo species. The identification of intermediates and by-products during the oxidative cleavage of cycloalkenes with H₂O₂ and a tungsten-based catalyst has been a subject of detailed mechanistic investigation. chem960.com The efficiency of H₂O₂ utilization and catalyst stability are critical factors for process optimization. nih.gov

Table 2: Catalytic Hydrogen Peroxide Oxidation of Tetrahydrophthalic Anhydride

| Catalyst Type | Reported Yield | Reference |

| Tungstic acid | 75-85% | nih.gov |

| Molybdic acid | 75-85% | nih.gov |

| Heteropoly acids of tungstic and molybdic acids | 75-85% | nih.gov |

Ozone-Assisted Oxidative Processes

Ozonolysis is another powerful technique for the oxidative cleavage of carbon-carbon double bonds to synthesize carboxylic acids. masterorganicchemistry.comorganic-chemistry.org In the context of BTCA synthesis, this process involves passing ozone through a solution of a suitable precursor, typically tetrahydrophthalic acid or its anhydride. nih.govgoogle.com The initial reaction forms an unstable ozonide, which is then further oxidized to yield the final product. masterorganicchemistry.com

One reported procedure involves oxidizing tetrahydrophthalic acid or its anhydride with an ozone-containing gas in an organic solvent like acetic acid at a temperature between 0°C and 75°C. nih.govgoogle.com This is followed by oxidation with a molecular oxygen-containing gas at 90-120°C. The resulting oxidation product mixture is then heated with hydrogen peroxide to produce BTCA. nih.govgoogle.com This multi-step oxidative process has been reported to achieve yields of approximately 80-85%. nih.gov Another approach describes passing ozone through an aqueous alkaline emulsion of 4-cyclohexene-1,2-dicarboxylic anhydride and hydrogen peroxide at a lower temperature range of 5°C to 15°C. nih.gov

Hydrolytic Pathways from Ester Precursors: Kinetics and Purity Control

An alternative route to BTCA involves the hydrolysis of its corresponding tetraalkyl esters, such as tetraalkyl butanetetracarboxylates (TABTC). google.com This method is particularly useful for producing high-purity BTCA suitable for applications like permanent press agents for fabrics, where color-causing contaminants must be minimized. google.com

The hydrolysis is typically carried out using an acid catalyst in an aqueous medium. The kinetics of the hydrolysis are influenced by the concentration of both the ester precursor and the acid catalyst. For example, a study using tetramethyl 1,2,3,4-butanetetracarboxylate showed that with phosphoric acid as the catalyst at 100°C, a 90% conversion to the free acid was achieved in 54 hours. google.com The use of a stronger acid, like benzenesulfonic acid or sulfuric acid, can significantly accelerate the reaction. google.com When the amount of sulfuric acid catalyst was increased, a 97% conversion was achieved in just 3.1 hours, compared to 8.5 hours with a lower concentration of the same catalyst. google.com

Process control involves the continuous removal of the alcohol by-product (e.g., methanol) via distillation to drive the equilibrium towards the formation of the carboxylic acid. google.com Subsequent purification steps, such as oxidative treatments and recrystallization from acidic aqueous solutions, are crucial for obtaining BTCA with low levels of color-forming materials. google.comgoogle.com

Table 3: Acid-Catalyzed Hydrolysis of Tetraalkyl Butanetetracarboxylates

| Ester Precursor | Acid Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |

| Tetramethyl 1,2,3,4-butanetetracarboxylate | Phosphoric acid | 100 | 54 | 90 | google.com |

| Tetraester | Sulfuric acid (high concentration) | 101 | 3.1 | 97 | google.com |

| Tetraester | Sulfuric acid (low concentration) | 101 | 8.5 | 97 | google.com |

Green Chemistry Principles in 1,2,3,4-Butanetetracarboxylic Acid Synthesis

The application of green chemistry principles to the synthesis of BTCA aims to develop more environmentally friendly and sustainable processes. This includes the use of less hazardous reagents, milder reaction conditions, and energy-efficient techniques.

Ultrasonochemical Solid-Liquid Phase Transfer Catalysis for Anhydride Coupling

A novel and environmentally friendly approach to synthesizing the precursor for BTCA, specifically its bis-anhydride (tetrahydro-3,3'-bifuran-2,2',5,5'-tetrone), utilizes ultrasonochemical solid-liquid phase transfer catalysis (US s-l PTC). mdpi.org This method starts from succinic anhydride, a readily available precursor. mdpi.org

The key step in this synthesis is the coupling between bromosuccinic anhydride and a carbanion generated from succinic anhydride. mdpi.org This reaction is carried out under US s-l PTC conditions, using an equimolar mixture of calcium carbonate and calcium oxide as the base and Cetrimide as the phase transfer catalyst at a mild temperature of 30-40°C. mdpi.org The use of ultrasound enhances the reaction rate, allowing the coupling to be completed in about 60 minutes with a very good yield of the bis-anhydride. mdpi.org This method avoids harsh reagents and conditions, aligning with the principles of green chemistry. The resulting bis-anhydride can then be hydrolyzed to form BTCA. Research in ultrasound-assisted phase-transfer catalysis has demonstrated significantly increased reaction rates compared to silent reactions. nih.govnih.gov

Electrochemical and In-Situ Bromination Approaches

The synthesis of 1,2,3,4-butanetetracarboxylic acid (BTCA) can be approached through environmentally conscious methods that leverage electrochemistry and the in-situ generation of reagents. One such method begins with succinic anhydride, utilizing an in-situ bromination step. mdpi.org In this process, bromine is generated directly from a bromide anion via electrolysis. This approach avoids the handling and transportation of hazardous elemental bromine. The bromination of succinic anhydride occurs in an acetic acid solution with sodium acetate (B1210297) acting as a base at room temperature, yielding bromosuccinic anhydride quantitatively. mdpi.org

Following the in-situ bromination, the subsequent and critical step is the coupling of bromosuccinic anhydride with a carbanion generated from another molecule of succinic anhydride. This coupling reaction can be efficiently carried out under ultrasonochemical solid-liquid phase transfer catalysis (US s-l PTC) conditions. mdpi.org This method gives the bis-anhydride of BTCA, tetrahydro-3,3'-bifuran-2,2',5,5'-tetrone, in high yield. mdpi.org A key advantage of this integrated process is the potential for recycling; the acetic acid solvent can be recovered, and the resulting bromides from the coupling step can be regenerated back into bromine through electrolysis for reuse in the initial bromination stage. mdpi.org

While not applied directly to BTCA synthesis from succinic anhydride, advanced two-phase bromination methodologies developed for lactones offer insights into potential alternative strategies. These methods involve the ring-opening of lactones with bromine (Br₂) and a substoichiometric amount of phosphorus tribromide (PBr₃) to form α-bromocarboxylic acids. nih.gov The subsequent intramolecular cyclization is then performed in a two-phase system using a tetraalkylammonium hydroxide (B78521) as a base to yield α-bromolactones. nih.gov Such techniques demonstrate sophisticated control over bromination reactions that could potentially be adapted for related syntheses.

| Step | Reagents/Conditions | Intermediate/Product | Key Feature |

| In-Situ Bromination | Succinic anhydride, Bromide anion, Acetic acid, Sodium acetate | Bromosuccinic anhydride | Bromine generated via electrolysis. mdpi.org |

| Coupling | Bromosuccinic anhydride, Succinic anhydride, CaCO₃-CaO, Cetrimide, Dioxane | Tetrahydro-3,3'-bifuran-2,2',5,5'-tetrone | Ultrasonochemical solid-liquid phase transfer catalysis (US s-l PTC). mdpi.org |

| Final Product | Hydrolysis of bis-anhydride | 1,2,3,4-Butanetetracarboxylic acid | --- |

Process Scale-Up and Economic Feasibility Studies for Industrial Production

The industrial production of 1,2,3,4-butanetetracarboxylic acid is driven by its application in sizable volumes, particularly as a formaldehyde-free permanent press agent for textiles. mdpi.orggoogle.com For commercial viability, synthetic processes must not only be efficient in terms of yield and reaction rates but also utilize industrially practical equipment and produce a product of high purity and acceptable color. google.com

Several synthetic routes have been optimized for economic efficiency. One prominent method involves the oxidation of tetrahydrophthalic acid or its anhydride. To make this process more economical, a Japanese company developed a procedure using an ozone-containing gas for the initial oxidation, followed by further oxidation with molecular oxygen and finally treatment with a reduced amount of hydrogen peroxide. nih.gov This optimization resulted in high yields of approximately 80-85% and improved the economic profile of the synthesis. nih.gov Another established method is the nitric acid oxidation of a cycloalkene dicarboxylic acid in the presence of a catalyst, which can achieve yields as high as 90-95%. nih.gov

A process starting from the hydrolysis of tetraalkyl butanetetracarboxylates has also been developed for commercial production. google.com This method emphasizes high conversion and yield through a series of steps including precursor purification, hydrolysis with a high concentration of an acid catalyst, and oxidative purification of the final product. google.com The process is designed to be performed with standard industrial equipment at reasonable production rates, yielding a product with very low levels of color-causing contaminants. google.com

Economic feasibility is further enhanced by incorporating recycling streams into the process. For instance, in the synthesis starting from succinic anhydride, the acetic acid solvent can be evaporated and recycled, and bromide salts can be collected for electrolytic regeneration into bromine. mdpi.org A significant consideration for industrial handling and application is the solubility of BTCA in water. usda.gov Concentrated aqueous solutions are desirable for marketing and application to fabrics. usda.gov However, studies have shown that the most stable crystalline form of meso-BTCA is a monohydrate with a relatively low solubility of about 7.0% in water at 25°C. usda.gov More concentrated solutions can be prepared but may be unstable and deposit crystals over time, a critical factor that industrial producers and users must manage to avoid sedimentation. usda.gov

| Production Method | Starting Materials | Key Optimization/Feature | Reported Yield |

| Ozone Oxidation | Tetrahydrophthalic acid/anhydride | Reduced H₂O₂ usage, making it more economical. nih.gov | ~80-85% nih.gov |

| Nitric Acid Oxidation | 4,5-dihydroxyhexahydrophthalic acid | Use of a vanadium catalyst. nih.gov | 90% nih.gov |

| Hydrolysis | Tetraalkyl butanetetracarboxylates | High acid catalyst concentration; oxidative purification. google.com | High conversion and recovery (e.g., ~83%). google.com |

| In-Situ Bromination/Coupling | Succinic anhydride | Electrolytic regeneration of bromine; solvent recycling. mdpi.org | "Very good yield". mdpi.org |

Advanced Purification Techniques and Impurity Profiling in Research Synthesis

Achieving high purity is critical for 1,2,3,4-butanetetracarboxylic acid, especially for applications like permanent press agents where color-causing contaminants are unacceptable. google.com Advanced purification techniques are therefore integral to its synthesis.

One patented purification process involves the treatment of crude BTCA obtained from the nitric acid oxidation of tetrahydrophthalic acid. google.com The crude product is washed with a mineral acid, such as nitric acid or sulfuric acid, or an organic acid like acetic acid. google.com This simple washing step is effective at removing metallic catalyst salts and other impurities, yielding a high-quality product with a metal content of 10 ppm or less without significantly lowering the yield. google.com

For syntheses starting from tetraalkyl butanetetracarboxylates, a multi-stage purification strategy is employed. google.com This includes the purification of the tetraalkyl butanetetracarboxylate precursor material before hydrolysis. After hydrolysis, the resulting BTCA undergoes an oxidative treatment for further purification. google.com Residual acid catalyst from the hydrolysis step can be removed by partial or complete neutralization with a base, followed by separation of the crystalline BTCA through filtration or centrifugation. google.com

Understanding the solid-state properties of BTCA is crucial for its purification and characterization. Research has shown that meso-BTCA can exist in various crystalline forms, a phenomenon known as polymorphism and pseudopolymorphism. usda.gov Depending on the equilibration time with water, different hydrates can be isolated. For example, equilibration for one hour can yield a dihydrate (BTCA·2H₂O), while longer periods can lead to the formation of a stable monohydrate (BTCA·H₂O). usda.gov Thermal analysis has been used to identify these different forms. usda.gov This knowledge is vital for developing crystallization procedures that target a specific, pure crystalline form and for accurately profiling the final product, as different hydrates will have different properties.

| Purification Technique | Target Impurity/Goal | Description |

| Acid Washing | Metallic catalyst salts | Crude BTCA is washed with a mineral or organic acid to remove metal contaminants to ≤10 ppm. google.com |

| Oxidative Treatment | Color-forming materials | The product, after hydrolysis of its ester precursor, is treated with an oxidizing agent. google.com |

| Neutralization & Filtration | Residual acid catalyst | Base is added to neutralize remaining hydrolysis catalyst, followed by physical separation of the BTCA crystals. google.com |

| Controlled Crystallization | Polymorphic/Hydrate Impurities | Exploiting solubility differences and equilibration times to isolate specific hydrates like BTCA·H₂O or BTCA·2H₂O. usda.gov |

Reaction Mechanisms, Kinetics, and Catalysis in 1,2,3,4 Butanetetracarboxylic Acid Chemistry

Elucidation of Reaction Intermediates and Pathways

The reactivity of BTCA is largely dictated by the formation of specific intermediates and the subsequent reaction pathways. These processes are fundamental to its function as a crosslinking agent.

Cyclic Anhydride (B1165640) Formation from Vicinal Carboxyl Groups

A key step in the reaction of BTCA, particularly in crosslinking applications, is the formation of a cyclic anhydride intermediate. acs.orgnih.gov This occurs through the dehydration of two adjacent carboxylic acid groups. sci-hub.se The formation of this five-membered ring anhydride is an intramolecular process that is often facilitated by heat. acs.org Studies have shown that this anhydride is the active intermediate that subsequently reacts with hydroxyl groups on substrates like cellulose (B213188). acs.orgnih.gov The presence of alkali metal ions, such as lithium, sodium, or potassium, has been found to promote the formation of the anhydride, with potassium ions being the most efficient among the three. researchgate.net The temperature at which anhydride formation begins is around 100 °C, with the maximum formation observed at approximately 170 °C. acs.org

The generally accepted mechanism posits that BTCA first forms an anhydride, which then esterifies with a hydroxyl group. acs.orgnih.gov This process can be catalyzed by protons. acs.orgnih.gov The formation of the anhydride from BTCA is a critical prerequisite for its crosslinking activity. ossila.com

Esterification with Hydroxyl Functionalities: Stepwise Mechanisms and Preferred Reaction Sites

Following the formation of the cyclic anhydride, the next step is esterification, where the anhydride reacts with hydroxyl groups of a substrate. This reaction is a form of nucleophilic acyl substitution. libretexts.orglibretexts.org In the context of cellulose, the hydroxyl groups on the cellulose polymer act as nucleophiles, attacking the electrophilic carbonyl carbon of the BTCA anhydride. sci-hub.sespringerprofessional.de This leads to the formation of an ester bond, effectively grafting the BTCA molecule onto the cellulose chain. sci-hub.sespringerprofessional.de

Research indicates that the esterification process is not random. Specific hydroxyl groups on the cellulose molecule exhibit preferential reactivity. Studies combining Fourier transform infrared (FTIR) spectroscopy and two-dimensional correlation spectroscopy have revealed that the O(6)-H(6) and O(2)-H(2) hydroxyl groups of cellulose are the primary reaction sites for esterification with the BTCA anhydride. acs.orgnih.gov The O(6)-H(6) group, in particular, appears to react more readily. acs.orgnih.gov The reaction is believed to proceed in a stepwise manner: a single BTCA molecule first forms one anhydride and esterifies with a cellulose hydroxyl group, and then the remaining pair of carboxylic acid groups on the same BTCA molecule can form a second anhydride and react with another hydroxyl group, leading to cross-linking. researchgate.netacs.org

Dehydration and Self-Condensation Reactions of 1,2,3,4-Butanetetracarboxylic Acid

Under certain conditions, particularly at elevated temperatures, BTCA can undergo dehydration and self-condensation reactions. The initial dehydration step leads to the formation of the cyclic anhydride as previously discussed. sci-hub.se The temperature for anhydride formation from pure BTCA is approximately 204 °C, which is very close to its melting point. sci-hub.se This process involves the removal of a water molecule from two adjacent carboxyl groups. libretexts.org

Kinetic Modeling and Rate Determination in Complex Systems

To optimize the application of BTCA, particularly in industrial processes like textile finishing, understanding the kinetics of its reactions is essential. Kinetic models provide a quantitative framework for describing the rates of these complex reactions.

Second-Order Reaction Kinetics in Polymer-Crosslinking Processes involving 1,2,3,4-Butanetetracarboxylic Acid

The crosslinking of polymers, such as cellulose in wood pulp or cotton fibers, with BTCA has been modeled using second-order kinetics. acs.org The reaction rate is dependent on the concentrations of both BTCA and the accessible hydroxyl groups within the polymer matrix. acs.org However, it has been observed that the initial concentration of accessible hydroxyl groups is often proportional to the initial concentration of BTCA. This allows for a simplification of the kinetic model to a second-order rate equation that is primarily dependent on the concentration of BTCA. acs.org This model has been successfully applied to describe the intrafiber crosslinking of softwood kraft pulp fibers with BTCA. acs.org

Consecutive Reaction Models for Grafting and Cross-linking with 1,2,3,4-Butanetetracarboxylic Acid

A more detailed kinetic model for the reaction of BTCA with cellulose proposes a consecutive reaction scheme. researchgate.netspringerprofessional.defao.org This model distinguishes between two key steps: the initial grafting reaction and the subsequent cross-linking reaction. researchgate.netspringerprofessional.defao.org

The grafting reaction involves the esterification of a BTCA molecule (via its anhydride) to a single cellulose chain. sci-hub.sespringerprofessional.de The rate of this initial grafting is influenced by the diffusion of free BTCA molecules into the pores of the cellulose material. researchgate.netspringerprofessional.defao.org

The cross-linking reaction occurs when a grafted BTCA molecule, which is now attached to one cellulose chain, reacts with a hydroxyl group on an adjacent cellulose chain, thus forming a cross-link. sci-hub.sespringerprofessional.de The rate of this second step is more dependent on the thermal vibration of the cellulose chain to which the BTCA is grafted. researchgate.netspringerprofessional.defao.org This makes the cross-linking reaction more sensitive to changes in curing temperature, especially above 150 °C. researchgate.netspringerprofessional.defao.org

Table 1: Activation Energies for Consecutive Reactions of BTCA with Cellulose

| Reaction Step | Activation Energy (kJ/mol) | Factors Influencing Rate |

|---|---|---|

| Grafting | 86.3 researchgate.netspringerprofessional.defao.org | Diffusion of free BTCA researchgate.netspringerprofessional.defao.org |

| Cross-linking | 102.8 researchgate.netspringerprofessional.defao.org | Thermal vibration of grafted cellulose chain, Curing temperature researchgate.netspringerprofessional.defao.org |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2,3,4-Butanetetracarboxylic acid |

| 1,2,3,4-Butanetetracarboxylic dianhydride |

| Acetic acid |

| Acetic anhydride |

| Acrylic acid |

| Alginate |

| Alpha-lipoic acid |

| Benzoic anhydride |

| 3,3',4,4'-Benzophenone tetracarboxylic acid |

| Biotin |

| 5-(Carbonyloxy succinic)-benzene-1,2,4-tricarboxylic acid |

| Chitosan |

| Citric acid |

| Citric acid anhydride |

| Dichloroacetic acid |

| Dimethyldihydroxycycloethylene urea |

| DNA |

| Ethanol |

| Ethyl adipate |

| Ethyl pyruvate |

| Ethylene glycol |

| Furan |

| Glutaric acid |

| Hydrazin hydrate |

| Hydrochloric acid |

| Hydrogen peroxide |

| Itaconic acid |

| Lithium |

| Methanol |

| Monosodium phosphate (B84403) anhydrous |

| Nitric acid |

| n-hexylamine |

| PEG |

| Phosphorus pentoxide |

| Phosphotungstic acid |

| Polyacrylate |

| Potassium |

| Propionic acid |

| Pyridine |

| Pyromellitic acid |

| Pyrophosphoric acid |

| Saccharides |

| Sodium |

| Sodium hydroxide (B78521) |

| Sodium hypophosphite |

| Sodium phosphite (B83602) dibasic pentahydrate |

| Sodium tungstate |

| Styrene |

| Sulfuric acid |

| Tetrahydrophthalic acid |

| Tetrahydrophthalic anhydride |

| Tetramethyl 1,2,3,4-butanetetracarboxylate |

| Tosic acid |

| Triethylamine |

| Tungsten trioxide |

| Tungstic acid |

Influence of Temperature and pH on Reaction Rates and Selectivity of 1,2,3,4-Butanetetracarboxylic Acid Reactions

The reaction kinetics and selectivity in processes involving 1,2,3,4-Butanetetracarboxylic Acid (BTCA) are significantly governed by temperature and pH. In the context of its application in treating materials like cotton cellulose, these parameters are critical for achieving desired properties while minimizing substrate damage.

The reaction between BTCA and cellulose is a two-step process: the formation of a cyclic anhydride intermediate from adjacent carboxyl groups in BTCA, followed by the esterification of this anhydride with the hydroxyl groups of cellulose. researchgate.netnih.gov Temperature plays a crucial role in both stages. The formation of the anhydride intermediate is a temperature-dependent process. researchgate.net Studies using Fourier Transform Infrared (FTIR) spectroscopy on BTCA-treated fabric show that as the temperature increases from 80°C to 210°C, the esterification reaction with cellulose becomes more prominent. acs.orgnih.gov A significant increase in esterification is observed at 140°C, which corresponds with a notable decrease in the hydroxyl group signals from the cellulose. acs.orgnih.gov While higher temperatures promote the cross-linking reaction, they can also lead to significant strength loss in materials like cotton fabric due to acid-catalyzed degradation of the cellulose. acs.orgnih.govresearchgate.net An optimal curing temperature, for instance around 433.15 K (160°C), has been identified in some studies to balance the cross-linking efficiency and material integrity. nih.gov

The pH of the treatment solution is another critical factor influencing the reaction. Low pH conditions are generally required for the reactions, but excessively low pH can cause significant damage to the substrate. acs.orgnih.gov Different catalysts used in conjunction with BTCA exhibit optimal performance at specific pH values. researchgate.net For instance, when using sodium hypophosphite (SHP) or sodium phosphite (SP) as catalysts, an optimum pH is around 2.5. researchgate.net For other catalytic systems like those involving phosphoric acid (PA) or dichloroacetic acid (DCAA), the optimal pH might be lower, around 2.0. researchgate.net The pH level affects the concentration of acid anions in the finishing bath, which in turn influences the rate of esterification. nih.gov Achieving the right pH is a balance between promoting the desired chemical reactions and preventing undesirable side reactions like acid hydrolysis of the substrate.

Catalytic Science in 1,2,3,4-Butanetetracarboxylic Acid Reactions

Metal Salt Catalysis: Sodium Hypophosphite (SHP) and Alternative Systems

The most widely studied and effective catalyst for the cross-linking reactions of BTCA, particularly with cellulose, is the metal salt sodium hypophosphite (SHP). researchgate.netresearchgate.net The reaction proceeds through the formation of an anhydride intermediate, and SHP has been found to lower the temperature required for this step. researchgate.net BTCA catalyzed by SHP imparts good anti-wrinkle properties to cotton fabrics. researchgate.net

However, the use of SHP is not without drawbacks, such as contributing to fabric strength loss. researchgate.net This has led to research into alternative catalytic systems. Other alkaline salts have been investigated, including sodium phosphite (SP), phosphoric acid (PA), pyrophosphoric acid (PPA), and dichloroacetic acid (DCAA) (mixed with NaOH). researchgate.net Research indicates that catalysts like PA or DCAA could be potential replacements for SHP, offering comparable performance in terms of wrinkle recovery under their respective optimal pH conditions. researchgate.net The choice of catalyst significantly impacts the reaction efficiency and the properties of the final product. researchgate.net

Impact of Acid Anions on Esterification Efficiency of 1,2,3,4-Butanetetracarboxylic Acid

Following the formation of the anhydride, the second step of the reaction is the esterification of this intermediate with hydroxyl groups of the substrate. nih.gov In this phase, the acid anion from the catalyst salt plays a pivotal role. nih.gov The function of the anion is to assist in the removal of protons from the reaction intermediates, thereby facilitating the completion of the esterification process. nih.gov

The effectiveness of the acid anion is related to the acidity of its corresponding acid. nih.gov Alkaline salts derived from acids with lower pKa₁ values are generally more effective catalysts for the esterification reaction. nih.gov This is because the use of these salts can lead to lower pH values and consequently higher concentrations of the catalytically active acid anions in the treatment solution. nih.gov The size of the catalyst anion also matters, as smaller anions can diffuse more deeply into fibrous substrates, potentially leading to more extensive cross-linking. researchgate.net

Heterogeneous Catalytic Systems for 1,2,3,4-Butanetetracarboxylic Acid (e.g., Titanium Dioxide Nanoparticles)

Heterogeneous catalysts offer advantages such as ease of separation and potential for reuse. In the context of BTCA chemistry, titanium dioxide (TiO₂) nanoparticles have been explored as a co-catalyst. researchgate.net TiO₂ is recognized as a stable and effective support material for various heterogeneous catalysts due to its high surface area, chemical and thermal stability, and strong metal-support interactions. nih.govnih.govresearchgate.net

In BTCA finishing systems for textiles, TiO₂ or nano-TiO₂ can act as a co-catalyst alongside traditional catalysts like SHP. researchgate.net The high surface area of nanoparticles can enhance catalytic activity for various oxidation and reduction reactions. nih.govresearchgate.net While the primary catalysis in BTCA reactions often involves soluble salts, the incorporation of heterogeneous systems like TiO₂ nanoparticles represents an area of ongoing research to improve efficiency and develop more sustainable processes. researchgate.netscilit.comresearchgate.net

Strong Acid Catalysis and its Role in Hydrolysis and Esterification

Strong acids, such as sulfuric acid (H₂SO₄), can serve as effective catalysts in reactions involving BTCA and its derivatives. google.com For instance, the hydrolysis of tetraalkyl butanetetracarboxylates to produce BTCA is efficiently catalyzed by a high concentration of sulfuric acid. google.com In one documented process, using a significant amount of concentrated sulfuric acid (0.201 mol) for the hydrolysis of tetramethyl 1,2,3,4-butanetetracarboxylate (0.235 mol) resulted in 99.8% completion of the reaction after 5 hours at 103°C. google.com Reducing the amount of the sulfuric acid catalyst (to 0.065 mol) significantly increased the reaction time, achieving 97% conversion in 8.5 hours compared to 3.1 hours with the higher catalyst load. google.com

In esterification reactions, acid catalysis is essential to increase the electrophilic character of the carboxyl carbon, making it more susceptible to nucleophilic attack by an alcohol. libretexts.org This principle, central to reactions like Fischer esterification, applies to the reactions of BTCA's carboxyl groups. libretexts.orgmasterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the formation of a tetrahedral intermediate, which is a key step in both esterification and hydrolysis reactions. libretexts.org

Co-catalysis and Synergistic Effects in 1,2,3,4-Butanetetracarboxylic Acid Reactivity

The reactivity of 1,2,3,4-butanetetracarboxylic acid (BTCA), particularly in its role as a non-formaldehyde crosslinking agent for cellulose, is significantly influenced by the catalytic system employed. While catalysts are essential for the reaction to proceed efficiently, the use of co-catalysts and the resulting synergistic effects can further enhance reaction rates and product properties. The primary mechanism involves the formation of a cyclic anhydride intermediate from two adjacent carboxyl groups of BTCA, which then esterifies the hydroxyl groups of cellulose. researchgate.netresearchgate.net Catalysts play a crucial role in both of these steps. researchgate.net

Sodium hypophosphite (SHP) is one of the most effective and widely studied catalysts for the BTCA-cellulose reaction. researchgate.netresearchgate.net However, research has explored various other catalytic systems to optimize performance and mitigate undesirable side effects, such as fabric strength loss. researchgate.net The concept of synergistic catalysis, where two distinct catalysts activate the nucleophile and electrophile simultaneously, offers a powerful strategy for improving these reactions. nih.gov

Studies have shown that co-catalysts can work in concert with primary catalysts like SHP to improve crosslinking efficiency. For instance, nano-TiO2 has been examined as a co-catalyst in BTCA wrinkle-resistant finishing systems. researchgate.net Another example is the use of sodium L-glutamate, which has been reported as an efficient catalyst that promotes the crosslinking of BTCA with cellulose by accelerating both the formation of BTCA anhydrides and the subsequent esterification of these anhydrides with cellulose. researchgate.net

| Catalyst System | Role / Effect | Research Finding |

| Sodium Hypophosphite (SHP) | Primary Catalyst | Widely recognized as a highly effective catalyst for the crosslinking reaction between BTCA and cellulose. researchgate.netresearchgate.net |

| Nano-TiO2 | Co-catalyst | Investigated for its role as a co-catalyst in BTCA wrinkle-resistant finishing systems. researchgate.net |

| Sodium L-glutamate | Primary Catalyst / Synergistic Agent | Efficiently catalyzes the reaction by accelerating both anhydride formation and the subsequent esterification step. researchgate.net |

| Alkali metal salts of hydroxy acids | Catalysts | Used as effective catalysts in durable press finishing applications with BTCA. dntb.gov.ua |

Computational Chemistry and Molecular Dynamics Simulations of Reaction Pathways

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for elucidating the complex reaction pathways of molecules like 1,2,3,4-butanetetracarboxylic acid. smu.edunih.gov These methods allow for a detailed, step-by-step analysis of the reaction mechanism at an atomic level, providing insights that are often difficult to obtain through experimental means alone. smu.edu By modeling the potential energy surface of a reaction, computational approaches can identify transition states, intermediates, and the most energetically favorable reaction routes. smu.eduarxiv.org

For the reaction of BTCA with cellulose, computational studies have been employed to understand the kinetics and thermodynamics of the crosslinking process. nih.gov Software packages like Gaussian are used to perform these calculations, which can determine the most likely reaction pathway by comparing the energy profiles of different potential mechanisms. dntb.gov.uanih.gov This approach has been crucial in confirming the generally accepted two-step reaction mechanism, which involves the initial formation of a BTCA anhydride as an active intermediate, followed by the esterification of cellulose hydroxyl groups. nih.govacs.org Molecular dynamics simulations can further unravel the conformational changes and principles that govern the permeability and interaction of molecules within complex systems, providing a framework for understanding how reactants like BTCA approach and bind to substrates. nih.gov

Density Functional Theory (DFT) for Mechanistic Insights into 1,2,3,4-Butanetetracarboxylic Acid Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been specifically applied to gain deep mechanistic insights into the reactivity of BTCA. acs.org DFT calculations have been instrumental in verifying the reaction mechanism between BTCA and cellulose, providing quantitative data on the energetics of the process. nih.govacs.org

Studies using DFT have confirmed that the reaction proceeds via a cyclic anhydride intermediate. nih.govacs.org The calculations help to map out the entire reaction route, starting from the initial dehydration of two adjacent BTCA carboxyl groups to form the five-membered anhydride ring, which is the active intermediate. nih.gov This is followed by the nucleophilic attack of a cellulose hydroxyl group on one of the carbonyl carbons of the anhydride, leading to the formation of an ester bond and completing the cross-linking process. nih.gov

Thermodynamic calculations performed using DFT, such as determining the change in Gibbs free energy (ΔG), can predict the spontaneity and favorability of different reaction steps. dntb.gov.ua For the BTCA-cellulose system, calculations were performed at an optimal reaction temperature of 433.15 K (160 °C) to simulate realistic fabric treatment conditions. acs.org These computational models have provided strong evidence supporting the proposed reaction pathways and have become a cornerstone in the rational design and optimization of BTCA-based crosslinking systems. nih.gov

Identification of Preferred Reaction Sites and Stereoselectivity in 1,2,3,4-Butanetetracarboxylic Acid Interactions

A key contribution of computational chemistry to the study of BTCA reactivity is the identification of preferred reaction sites on both the BTCA molecule and its substrate, such as cellulose. nih.gov This information is critical for understanding and controlling the crosslinking process. DFT calculations have been used to determine which of the four carboxyl groups on BTCA are more likely to react and which hydroxyl groups on the glucose units of cellulose are the most favorable targets. nih.gov

Stereoselectivity, the preference for the formation of one stereoisomer over another, is an important aspect of BTCA's chemistry. wikipedia.org The BTCA molecule itself exists as two diastereomers: a meso form and a chiral (R,R)/(S,S) enantiomeric pair. wikipedia.org Computational studies help to elucidate how the specific spatial arrangement of the carboxyl groups in these different stereoisomers influences their interaction with chiral substrates like cellulose, potentially leading to preferences in reaction pathways and product conformations.

| Molecule | Preferred Reaction Site | Computational Method |

| 1,2,3,4-Butanetetracarboxylic Acid (BTCA) | Carboxyl groups at positions C1 and C4 show higher reactivity. nih.gov | DFT / Gaussian 09W nih.gov |

| Cellulose (modeled by Cellobiose) | The primary hydroxyl group O(6)-H(6) is the most likely to react. nih.govacs.org | DFT / Gaussian 09W nih.gov |

| Cellulose (modeled by Cellobiose) | The secondary hydroxyl group O(2)-H(2) is also a reactive site. nih.govacs.org | DFT / Gaussian 09W nih.gov |

Advanced Applications and Material Engineering with 1,2,3,4 Butanetetracarboxylic Acid

Engineering of Cellulosic and Polysaccharide-Based Materials

1,2,3,4-Butanetetracarboxylic acid (BTCA) has emerged as a significant cross-linking agent for the functionalization of natural polymers. Its ability to form stable ester bonds with the hydroxyl groups present in cellulose (B213188) and other polysaccharides has led to substantial advancements in material properties. This section explores the engineering of these bio-based materials through BTCA treatment, focusing on textiles, films, and other cellulosic substrates.

Durable Press and Wrinkle Resistance Mechanisms in Fabrics Treated with 1,2,3,4-Butanetetracarboxylic Acid

The application of 1,2,3,4-Butanetetracarboxylic acid is a leading formaldehyde-free approach to imparting durable press, or wrinkle-resistant, properties to cellulosic fabrics like cotton. fishersci.noacs.org The primary mechanism involves the chemical cross-linking of adjacent cellulose polymer chains, which restricts their movement and prevents the formation of wrinkles. thermofisher.comelsevierpure.com

The process is a heat-catalyzed esterification. cellulosechemtechnol.ro Initially, under high-temperature curing conditions (typically 160-180°C), two of the four carboxylic acid groups on a BTCA molecule dehydrate to form a reactive cyclic anhydride (B1165640) intermediate. elsevierpure.comnih.govacs.org This anhydride is highly susceptible to nucleophilic attack by the hydroxyl groups of the cellulose chains. The reaction opens the anhydride ring and forms a durable ester bond, grafting the BTCA molecule onto one cellulose chain. researchgate.net The remaining two carboxylic acid groups on the same BTCA molecule can then form a second set of ester linkages with a neighboring cellulose chain, creating a stable cross-link. researchgate.net Each BTCA molecule is capable of forming two such ester linkages. researchgate.net

This cross-linked network provides a "memory" to the fabric, helping it return to its original flat state after being creased. The effectiveness of this treatment is often quantified by the Wrinkle Recovery Angle (WRA), with higher angles indicating better wrinkle resistance. researchgate.netnih.gov

The efficiency of the cross-linking reaction is heavily dependent on a catalyst, with sodium hypophosphite (SHP) being one of the most effective and widely studied. thermofisher.comcellulosechemtechnol.ro The catalyst facilitates the esterification process, allowing for lower curing temperatures or shorter curing times. nih.gov Research has also explored alternative and co-catalyst systems, including sodium salts of various carboxylic acids and titanium dioxide, to improve efficiency and reduce costs. researchgate.net Additives like neutral salts (e.g., NaCl, Na2SO4) can also enhance the process by promoting the diffusion of BTCA anions into the cellulose fibers. nih.gov

| BTCA Concentration (g/L) | Curing Temperature (°C) | Wrinkle Recovery Angle (WRA, °) | Reference |

|---|---|---|---|

| Untreated | - | ~90-100 | General Knowledge |

| 70 | 140 | ~250 | nih.gov |

| 80 | 160 | ~253 | nih.gov |

| 80 (with MSM additive) | 160 | ~269 | nih.gov |

| 60 | 180 | >250 | acs.org |

Enhancement of Mechanical and Barrier Properties of Fibers and Films by 1,2,3,4-Butanetetracarboxylic Acid Cross-linking

While BTCA is highly effective at improving wrinkle resistance, the cross-linking process can also impact the mechanical strength of cellulosic materials. The formation of a rigid cross-linked network can lead to a reduction in properties like bursting strength, tearing strength, and abrasion resistance. cellulosechemtechnol.roresearchgate.net This is because the cross-links reduce the flexibility of the fibers and their ability to distribute stress, making the material more brittle. researchgate.netdergipark.org.tr The acidic conditions and high temperatures required for curing can also cause some acid-catalyzed degradation of the cellulose polymer itself, further contributing to strength loss. researchgate.net

However, in the context of composite films and paper products, BTCA cross-linking can be highly beneficial for mechanical properties. For instance, when used to treat paper, BTCA significantly enhances wet strength, with treated paper retaining up to 55-65% of its dry strength when wet. ncsu.edu In composite films made from polysaccharides like xylan (B1165943) and polyvinyl alcohol (PVOH), the addition of BTCA creates a more compact, cross-linked network. nih.govresearchgate.net This reinforcement was shown to increase the tensile strength of a xylan/PVOH film from 11.19 MPa to 13.99 MPa at a 10% BTCA content. nih.gov

Furthermore, the cross-linked network created by BTCA is effective at improving the barrier properties of polysaccharide-based films. The dense structure restricts the passage of gases. In a xylan/PVOH composite film, a 20% BTCA content led to an 80% decrease in oxygen permeability, making its oxygen barrier performance comparable to that of ethylene-vinyl alcohol copolymer (EVOH), a material known for its excellent barrier properties. nih.govresearchgate.net The cross-linking also enhances hydrophobicity, with the water contact angle of the film increasing from 87.1° to 108.2°. researchgate.net This is attributed to the esterification of the naturally hydrophilic hydroxyl groups of the polysaccharides. researchgate.net

| Material | Property | Change after BTCA Treatment | Reference |

|---|---|---|---|

| Cotton Fabric | Bursting Strength | Decreased significantly (e.g., from 667 kPa to 290 kPa with 6% BTCA) | cellulosechemtechnol.ro |

| Paper | Wet Strength (% of dry strength) | Increased to ~55-65% | ncsu.edu |

| Xylan/PVOH Film (10% BTCA) | Tensile Strength | Increased from 11.19 MPa to 13.99 MPa | nih.gov |

| Xylan/PVOH Film (20% BTCA) | Oxygen Permeability | Decreased by 80% | researchgate.net |

| Xylan/PVOH Film (20% BTCA) | Water Contact Angle | Increased from 87.1° to 108.2° | researchgate.net |

Fire Retardancy and Anti-Pilling Improvements in 1,2,3,4-Butanetetracarboxylic Acid Treated Materials

Beyond wrinkle resistance, BTCA treatment can impart other valuable functionalities to cellulosic materials, including fire retardancy and improved resistance to pilling. fishersci.nocellulosechemtechnol.rosigmaaldrich.com

The fire-retardant effect of BTCA is linked to its behavior upon heating. When exposed to high temperatures, the acid promotes dehydration of the cellulose, leading to the formation of char. This char layer acts as an insulating barrier, slowing down the thermal decomposition of the underlying material and reducing the release of flammable volatile gases. nih.gov In some applications, BTCA is used in conjunction with other phosphorus-containing flame retardants, such as phytic acid, to create a synergistic effect. nih.gov The BTCA acts as a cross-linker, durably binding the primary flame retardant to the cotton fabric, which improves the wash durability of the flame-retardant finish. nih.gov For example, a system using phytic acid, pentaerythritol, and BTCA (PAPBTCA) on cotton fabric achieved a Limiting Oxygen Index (LOI) of 31.5% and maintained good flame retardancy after multiple washing cycles. nih.gov

Pilling, the formation of small, entangled balls of fiber on a fabric's surface, is another undesirable property of many textiles. BTCA treatment has been shown to be highly effective in improving the anti-pilling performance of cotton fabrics. cellulosechemtechnol.ro The cross-linking of fibers on the fabric surface makes them more rigid and less likely to fibrillate, entangle, and form pills during wear and laundering. Research has demonstrated that cotton fabrics treated with BTCA showed no pilling even after 20 washing cycles. cellulosechemtechnol.ro

Tailoring Surface and Internal Morphology of Modified Cellulosics

The cross-linking reaction between BTCA and cellulosic materials induces significant changes in both the surface and internal morphology of the fibers and films. elsevierpure.comresearchgate.net These morphological changes are directly responsible for the altered physical properties of the treated materials.

Scanning Electron Microscopy (SEM) analyses of BTCA-treated cotton fibers reveal a smoother surface morphology compared to untreated fibers. The cross-linking process appears to create a thin film or coating on the fiber surface, which reduces surface roughness and contributes to the improved handle and anti-pilling properties. researchgate.net

Design and Synthesis of Advanced Polymeric Systems

The utility of 1,2,3,4-butanetetracarboxylic acid extends beyond the modification of existing natural polymers. Its tetra-functional nature makes it a valuable monomer, or building block, for the de novo synthesis of advanced polymeric systems with specialized properties. sigmaaldrich.com

Polyimides, Polyesters, and High-Performance Resins from 1,2,3,4-Butanetetracarboxylic Acid

1,2,3,4-Butanetetracarboxylic acid, particularly in its dianhydride form (butane-1,2,3,4-tetracarboxylic dianhydride), is a key component in the synthesis of high-performance polymers like polyimides and specialty polyesters. mdpi.orgwikipedia.org

Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and excellent dielectric (electrically insulating) properties. mdpi.orgazom.com They are synthesized through a two-step process. First, a tetracarboxylic dianhydride, such as the dianhydride of BTCA, is reacted with a diamine in a polar solvent. azom.comtitech.ac.jp This reaction forms a soluble precursor polymer called a polyamic acid. In the second step, this precursor is converted into the final polyimide through thermal or chemical cyclodehydration, which forms the characteristic imide ring structure. titech.ac.jp The properties of the resulting polyimide can be tailored by selecting different diamine co-monomers. The use of BTCA derivatives allows for the creation of polyimides with specific characteristics, such as heat resistance and acid resistance, making them suitable for demanding applications in microelectronics, aerospace (as lightweight composite parts), and as functional polymeric membranes. mdpi.org

Similarly, BTCA can be used as a tetra-functional monomer in the synthesis of polyesters. By reacting with diols, BTCA can create highly cross-linked polyester (B1180765) resins. These resins can be formulated for use in coatings, adhesives, and other applications where durability and thermal stability are required. sigmaaldrich.com The four carboxylic acid groups allow for the formation of a dense, three-dimensional polymer network, contributing to the rigidity and performance of the final material.

Development of Functional Coatings and Adhesives utilizing 1,2,3,4-Butanetetracarboxylic Acid

1,2,3,4-Butanetetracarboxylic acid (BTCA) is a highly effective cross-linking agent utilized in the formulation of specialized functional coatings and adhesives. sigmaaldrich.com Its utility stems from the presence of four carboxylic acid groups, which can form stable ester bonds with hydroxyl groups present in various substrates, such as cellulose. researchgate.net This reactivity makes it a valuable component for creating durable, high-performance materials. mdpi.org

In the realm of functional coatings, BTCA is prominently used in the textile industry as a non-formaldehyde finishing agent. fishersci.no When applied to cotton and other cellulosic fabrics, BTCA cross-links the cellulose fibers. sigmaaldrich.comacs.org This process involves the formation of a cyclic anhydride intermediate, which then esterifies the hydroxyl groups of the cellulose. acs.orgresearchgate.net The resulting cross-linked network significantly enhances the fabric's physical properties. Research has demonstrated that BTCA-treated cotton fabrics exhibit improved wrinkle resistance, anti-pilling characteristics, and even enhanced fire-retardant properties. sigmaaldrich.comresearchgate.net Furthermore, its application extends to imparting antibacterial properties when used in conjunction with agents like chitosan. researchgate.net

BTCA is also employed in the development of advanced composite films. For instance, it has been used as an esterifying agent to modify xylan/polyvinyl alcohol (PVOH) films. mdpi.com The cross-linking action of BTCA creates a more compact and denser film structure by reducing the distance between molecular chains. mdpi.com This modification leads to substantial improvements in the film's barrier properties, hydrophobicity, and mechanical strength. mdpi.com

In adhesive applications, BTCA serves as a crucial ingredient in epoxy and alkyd resin systems. nih.gov It can be used as an epoxy curing agent and in the formulation of adhesives. lookchem.com Additionally, BTCA has been used in the production of polyimide adhesives, which are noted for their heat-resistant properties. mdpi.orgnih.gov

Synthesis of High Ionic Conductive Ionomers and Polymer Electrolytes

The unique molecular structure of 1,2,3,4-butanetetracarboxylic acid and its derivatives is leveraged in the synthesis of advanced polymer electrolytes and ionomers with high ionic conductivity. Ionomers are polymers that contain ionic groups, and their ability to conduct ions is crucial for applications in devices like batteries and fuel cells.

High ionic conductive ionomers can be prepared from the reaction of 1,2,3,4-butanetetracarboxylic dianhydride (BDA), a derivative of BTCA, with diols. ossila.com These ionomers are considered promising materials for use as solid polymer electrolytes. ossila.com The synthesis involves step-growth polymerization, which can lead to materials with highly ordered ionic aggregates, facilitating efficient ion conduction. ossila.com

Furthermore, BTCA is used to fabricate flexible, free-standing nanocellulose membranes. sigmaaldrich.com Cross-linking with BTCA not only improves the water stability of these membranes but also enhances their ionic conductivity, making them suitable for electrochemical applications. sigmaaldrich.com

Supramolecular Assembly and Coordination Polymer Chemistry

Ligand Design for Metal-Organic Frameworks (MOFs) and Coordination Polymers incorporating 1,2,3,4-Butanetetracarboxylic Acid

1,2,3,4-Butanetetracarboxylic acid is a versatile building block in the field of supramolecular chemistry, particularly in the design of metal-organic frameworks (MOFs) and coordination polymers. wikipedia.orgresearchgate.net As a flexible polycarboxylate ligand, its four carboxyl groups offer multiple coordination sites for binding to metal ions. researchgate.netresearchgate.net This multi-dentate nature allows for the construction of complex and diverse network structures. znaturforsch.com

The rational design and assembly of MOFs depend heavily on the geometry and connectivity of the organic linkers. nih.gov BTCA's flexible butane (B89635) backbone allows it to adopt various conformations, which, combined with the different coordination modes of its carboxylate groups, enables the formation of frameworks with varied dimensionality and topology. researchgate.netacs.org This flexibility distinguishes it from more rigid aromatic polycarboxylate ligands and allows for the synthesis of unique framework structures. acs.org Researchers have successfully used BTCA to construct MOFs with one-, two-, and three-dimensional networks by reacting it with a range of metal ions. researchgate.netresearchgate.net The final structure is also influenced by the presence of auxiliary ligands, which can co-assemble with BTCA to create even more complex and functional materials. researchgate.net

The design strategy often involves a mixed-ligand system, where BTCA is combined with other organic bridging ligands, such as those containing nitrogen donors, to generate novel MOFs with specific properties. znaturforsch.comresearchgate.net The resulting frameworks can exhibit interesting features like one-dimensional channels and controlled porosity. researchgate.netacs.org

Synthesis and Structural Characterization of Metal-Butanetetracarboxylate Frameworks

The synthesis of metal-butanetetracarboxylate frameworks typically involves hydrothermal or solvothermal methods. researchgate.netznaturforsch.com In these processes, a mixture of a metal salt and 1,2,3,4-butanetetracarboxylic acid (H₄BTC) is heated in a solvent, often leading to the crystallization of the desired MOF. researchgate.netznaturforsch.com The choice of metal ion, reaction temperature, and solvent system can significantly influence the final structure of the framework. acs.org

A variety of metal-butanetetracarboxylate frameworks have been synthesized and structurally characterized using single-crystal X-ray diffraction. researchgate.netresearchgate.net For example, reactions with zinc(II) and cadmium(II) have yielded coordination polymers with distinct structures. researchgate.net One study reported the synthesis of two novel coordination polymers, [Cd(BTC)₁/₂(H₂O)₃]·H₂O, which forms a two-dimensional network, and [SmCu₂K(BTC)₂(H₂O)₄]·2H₂O, which possesses a heterometallic three-dimensional framework. researchgate.net

The versatility of BTCA as a ligand is highlighted by its ability to form different frameworks with metals from different blocks of the periodic table. For instance, its reaction with Zn(NO₃)₂ resulted in a framework designated as {[Zn₂(BTCA)]·5H₂O}ₙ, while a reaction with CeCl₃ under similar conditions produced {[CeNa(BTCA)(H₂O)₃]·4H₂O}ₙ. acs.org These two MOFs, despite being synthesized with the same organic ligand, exhibit different coordination modes and final framework structures. acs.org

Below is a table summarizing selected metal-butanetetracarboxylate frameworks:

| Metal Ion(s) | Compound Formula | Dimensionality | Synthesis Method | Reference |

| Cd(II) | [Cd(BTC)₁/₂(H₂O)₃]·H₂O | 2D Network | Room Temperature | researchgate.net |

| Sm(III), Cu(II), K(I) | [SmCu₂K(BTC)₂(H₂O)₄]·2H₂O | 3D Framework | Room Temperature | researchgate.net |

| Zn(II) | {[Zn₂(BTCA)]·5H₂O}ₙ | 3D with 1D Channels | Not specified | acs.org |

| Ce(III), Na(I) | {[CeNa(BTCA)(H₂O)₃]·4H₂O}ₙ | 3D with 1D Channels | Not specified | acs.org |

| Zn(II) | [Zn₂(H₂O)₄(BTC)]·3H₂O | 3D Framework | Not specified | researchgate.net |

| Cd(II) | [Cd₂(H₂O)₄(BTC)]·2H₂O | 3D Supramolecular | Not specified | researchgate.net |

| Y(III) | [Y₂(H₂O)₆(H₂BTC)(BTC)]·5H₂O | 3D Supramolecular | Not specified | researchgate.net |

| Co(II) | [Co₂(H₂O)₂(phen)₂(BTC)] | 3D Supramolecular | Hydrothermal | znaturforsch.comresearchgate.net |

Table data compiled from multiple sources. researchgate.netznaturforsch.comacs.orgresearchgate.net

Chelation Properties and Metal Ion Binding Affinity of 1,2,3,4-Butanetetracarboxylic Acid

The four carboxylic acid functional groups of 1,2,3,4-butanetetracarboxylic acid give it strong chelation properties. guidechem.com Chelating agents are molecules that can form multiple bonds to a single metal ion, forming stable, ring-like structures called chelates. nih.gov The effectiveness of a chelating agent is related to the number and type of donor atoms it possesses and its ability to form stable complexes. nih.gov

As a polycarboxylate, BTCA readily binds to a variety of metal ions to form coordination polymers. wikipedia.org The carboxylate groups act as hard donor ligands, which generally show a high affinity for hard and borderline metal ions. nih.gov The binding strength between a ligand and a metal ion is a critical factor in the formation and stability of the resulting complex. nih.gov Studies show that anionic ligands, such as deprotonated carboxylic acids, exhibit very high binding strength with metal ions. nih.gov

The flexible nature of the BTCA ligand allows its four carboxylate groups to arrange themselves around a metal center or bridge multiple metal centers in various ways, leading to the formation of stable, extended networks. researchgate.netresearchgate.net The specific coordination mode and the resulting stability of the metal-ligand bond can be influenced by factors such as the ionic radius and charge of the metal ion, as well as the pH and solvent of the reaction medium. nih.gov The diverse range of metal-organic frameworks synthesized with BTCA, involving metals like zinc, cadmium, cobalt, yttrium, and lanthanides, attests to its versatile metal ion binding affinity. researchgate.netacs.orgresearchgate.net

Nanomaterials Functionalization and Composite Development

1,2,3,4-Butanetetracarboxylic acid is a key reagent for the functionalization of nanomaterials and the development of advanced composites. nih.gov Functionalization involves modifying the surface of a nanomaterial to impart new properties or improve its compatibility with a surrounding matrix. nih.gov

BTCA is used as a cross-linking agent to functionalize cotton cellulose, which can improve its properties for various applications. fishersci.nosigmaaldrich.com It has also been employed as a spacer in the cross-linking of titania nanoparticles to cotton fabrics. fishersci.no This surface modification can enhance the performance and durability of the final product.

In composite development, BTCA acts as a cross-linker to improve the properties of biopolymer-based materials. A notable example is its use in xylan/polyvinyl alcohol (PVOH) composite films. mdpi.com The addition of BTCA creates ester bonds with the hydroxyl groups of xylan and PVOH, forming a cross-linked network structure. mdpi.com This results in a more compact material with significantly improved characteristics. mdpi.com As a cross-linking agent for natural polymers, BTCA is considered a safe and non-toxic alternative to formaldehyde-based agents. mdpi.com Its four carboxyl groups provide more reaction sites for esterification compared to other polycarboxylic acids like citric acid. mdpi.com

The impact of BTCA on the properties of a xylan/PVOH composite film is summarized in the table below:

| Property | Xylan/PVOH Film | Xylan/PVOH with 10% BTCA | Xylan/PVOH with 20% BTCA | Improvement with BTCA | Reference |

| Tensile Strength (MPa) | 11.19 | 13.99 | - | Increased | mdpi.com |

| Contact Angle (°) | 87.1 | - | 108.2 | Increased by 24% | mdpi.com |

| Oxygen Permeability (cm³·µm)/(m²·d·kPa) | 2.11 | - | 0.43 | Decreased by 80% | mdpi.com |

Table data sourced from a 2023 study on BTCA-crosslinked films. mdpi.com

This enhancement of mechanical strength, hydrophobicity, and oxygen barrier properties indicates the significant potential of BTCA-modified composites for applications such as food packaging. mdpi.com Similarly, BTCA has been used to cross-link softwood kraft pulp fibers, which decreases their water retention value and improves the wet bulk of fiber networks, properties relevant for absorbent products. chalmers.se

Fabrication of Nanocellulose Membranes and Composites using 1,2,3,4-Butanetetracarboxylic Acid

The incorporation of BTCA as a cross-linking agent in nanocellulose-based membranes and composites significantly enhances their performance and durability. BTCA facilitates the formation of ester bonds with the abundant hydroxyl groups on the surface of nanocellulose, creating a stable and robust network structure. ossila.comresearchgate.netresearchgate.net This cross-linking is crucial for improving the mechanical properties and controlling the hydrophilicity of the resulting materials. researchgate.net

The fabrication of these advanced materials often involves techniques such as phase inversion, freeze-drying, and melt compounding. In the phase inversion method, a cellulose solution is cast and then immersed in a non-solvent to induce the formation of a porous membrane structure. ossila.com The addition of BTCA to the cellulose solution prior to this process results in a cross-linked membrane with enhanced stability.

Freeze-drying of nanocellulose suspensions containing BTCA is a common method for producing lightweight and porous aerogels. researchgate.netnih.gov The process involves freezing the aqueous suspension and then sublimating the ice under vacuum, leaving behind a highly porous and cross-linked nanocellulose aerogel. The degree of cross-linking, and thus the properties of the aerogel, can be controlled by adjusting the concentration of BTCA. nih.gov

Melt compounding is another technique used to create nanocellulose-reinforced polymer composites. In this process, nanocellulose, a thermoplastic polymer, and BTCA are mixed at elevated temperatures. The BTCA acts as a compatibilizer and cross-linker, improving the dispersion of the nanocellulose within the polymer matrix and enhancing the mechanical strength of the final composite. mit.edu

The cross-linking reaction with BTCA typically requires a catalyst, such as sodium hypophosphite, and a curing step at elevated temperatures to facilitate the esterification process. researchgate.netresearchgate.net The resulting materials exhibit improved tensile strength and thermal stability compared to their non-cross-linked counterparts. mit.edu

Table 1: Fabrication Methods for BTCA-Cross-linked Nanocellulose Materials

| Fabrication Method | Starting Materials | Key Process Steps | Resulting Material |

| Phase Inversion | Cellulose, Solvent (e.g., 1-ethyl-3-methylimidazolium (B1214524) acetate), BTCA | Casting of cellulose solution, Coagulation in a non-solvent bath | Cross-linked Nanocellulose Membrane |

| Freeze-Drying | Nanocellulose suspension, BTCA, Catalyst (e.g., sodium hypophosphite) | Freezing of the suspension, Sublimation of ice under vacuum, Curing at elevated temperature | Cross-linked Nanocellulose Aerogel |

| Melt Compounding | Nanocellulose, Thermoplastic polymer (e.g., polypropylene), BTCA | Mixing of components at high temperature | Nanocellulose-reinforced Composite |

Cross-linking and Integration of Inorganic Nanoparticles (e.g., Titania, Silver) with 1,2,3,4-Butanetetracarboxylic Acid

BTCA also plays a crucial role as a binder and spacer in the integration of inorganic nanoparticles, such as titania (TiO₂) and silver (Ag), into polymer matrices. fishersci.no This is particularly relevant in the development of functional textiles and composites with properties like UV protection and antimicrobial activity.

In the case of titania nanoparticles, BTCA can be used to bind the nanoparticles to cotton fabrics. researchgate.net The process typically involves treating the fabric with a solution containing both BTCA and TiO₂ nanoparticles, followed by a curing step. The BTCA forms ester bonds with the cellulose fibers of the cotton and also interacts with the surface of the titania nanoparticles, effectively anchoring them to the fabric. This treatment has been shown to enhance the self-cleaning and UV-protective properties of the fabric. nih.gov

While the direct use of BTCA for the functionalization of silver nanoparticles is not extensively documented in the provided search results, the principle of using a cross-linker to immobilize nanoparticles within a polymer matrix is well-established. ossila.com In such systems, a polymer matrix can be functionalized with BTCA, and silver nanoparticles can then be synthesized in-situ or incorporated into the matrix. The carboxylic acid groups of BTCA can potentially interact with the silver nanoparticles, aiding in their stabilization and uniform dispersion within the composite material.

The integration of these nanoparticles can impart valuable functionalities to the materials. Titania is a well-known photocatalyst and UV absorber, while silver nanoparticles are renowned for their potent antimicrobial properties. nih.govnih.gov The use of BTCA as a cross-linker ensures the durable attachment of these nanoparticles to the substrate, preventing their leaching and maintaining their functionality over time.

Table 2: Role of BTCA in Inorganic Nanoparticle Integration

| Nanoparticle | Substrate/Matrix | Role of BTCA | Resulting Property |

| Titania (TiO₂) | Cotton Fabric | Binder and cross-linker | Enhanced UV protection and self-cleaning |

| Silver (Ag) | Polymer Matrix | Potential for cross-linking and stabilization | Antimicrobial activity |

Engineered Nanofibers and Nanosponges for Molecular Filtration and Adsorption

BTCA is instrumental in the fabrication of engineered nanofibers and nanosponges designed for high-efficiency molecular filtration and adsorption. These materials, characterized by their high surface area and porous structures, are effective in removing pollutants from water and other media.

Electrospinning is a common technique used to produce nanofibers. mit.edu By electrospinning a solution containing a polymer like polyvinyl alcohol (PVA) and BTCA, it is possible to create nanofibrous mats. Subsequent heat treatment promotes the cross-linking of the PVA chains by BTCA, rendering the nanofibers insoluble in water and mechanically robust. mit.edu These cross-linked nanofibers can be used as membranes for filtration applications, effectively removing particulate matter from air and liquids. mdpi.com

Nanosponges, another class of porous nanomaterials, can also be synthesized using BTCA as a cross-linker. For instance, cyclodextrin (B1172386) nanosponges are created by cross-linking β-cyclodextrin with BTCA. ossila.com These nanosponges possess a high density of carboxylic acid groups, which makes them highly effective at adsorbing cationic pollutants, such as certain dyes and pesticides, from aqueous solutions through electrostatic interactions. ossila.comresearchgate.net The inclusion of other polymers, like polyvinyl alcohol, in the nanosponge structure can further enhance their adsorption capacity. ossila.com

The performance of these materials in filtration and adsorption is heavily dependent on their structural properties, which can be tuned by controlling the amount of BTCA used in the synthesis. Higher cross-linking densities generally lead to smaller pore sizes and increased stability, which can affect both the selectivity and the flux of the filtration membranes. ossila.com

Table 3: BTCA-Cross-linked Nanomaterials for Filtration and Adsorption

| Nanomaterial | Base Polymer(s) | Fabrication Method | Target Application |

| Nanofibers | Polyvinyl alcohol (PVA) | Electrospinning and thermal cross-linking | Air and liquid filtration |

| Nanosponges | β-cyclodextrin, Polyvinyl alcohol (PVA) | Solution-based cross-linking | Adsorption of cationic pollutants |

| Nanofibrous Aerogels | Ethylene-vinyl alcohol copolymer (EVOH) | Melt-extrusion, dispersion, and cross-linking | Protein absorption and separation |

Hydrogel Systems for Water Treatment and Sorption Applications

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. BTCA is an effective cross-linking agent for the synthesis of hydrogels from hydrophilic polymers like cellulose and its derivatives. researchgate.net These hydrogels have shown significant promise in water treatment and sorption applications due to their high porosity and the presence of functional carboxylic acid groups.

The synthesis of BTCA-cross-linked hydrogels typically involves dissolving the polymer in a suitable solvent and then adding BTCA and a catalyst. The mixture is then heated to induce the cross-linking reaction, which results in the formation of a stable hydrogel network. researchgate.net The unreacted carboxylic acid groups of the BTCA molecules within the hydrogel structure provide active sites for the adsorption of heavy metal ions and other pollutants from water. ossila.com

The swelling capacity of these hydrogels, a crucial property for their application in sorption, is influenced by the degree of cross-linking. A higher concentration of BTCA leads to a more densely cross-linked network, which may reduce the swelling capacity but can enhance the mechanical stability of the hydrogel. nih.gov

These hydrogels have demonstrated high efficiency in the removal of heavy metal ions from contaminated water. researchgate.net The negatively charged carboxylate groups on the hydrogel network attract and bind with positively charged metal ions, effectively removing them from the solution. Furthermore, these hydrogels can often be regenerated and reused, making them a sustainable option for water purification.

Table 4: Properties of BTCA-Cross-linked Hydrogels for Water Treatment

| Base Polymer | Cross-linking Conditions | Key Properties | Application |

| Cellulose | Esterification with BTCA dianhydride | High water absorbency, Biodegradable | Superabsorbent hydrogels |

| Cellulose | Cross-linking with BTCA | High adsorption capacity for heavy metals | Wastewater treatment |

Advanced Analytical and Spectroscopic Characterization of 1,2,3,4 Butanetetracarboxylic Acid and Its Derivatives/products

Vibrational Spectroscopy for Molecular Interactions and Bond Formation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides profound insights into the molecular structure and chemical transformations of BTCA, particularly during esterification and cross-linking processes.